(S,R,S)-AHPC-PEG1-NH2 (dihydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

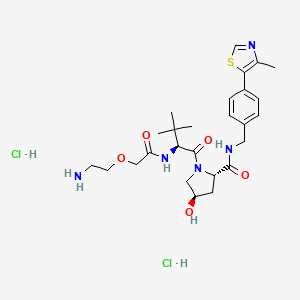

(S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) is a compound that incorporates a von Hippel-Lindau (VHL) ligand for the E3 ubiquitin ligase and a PROTAC linker . This compound is used in the design of PROTACs (Proteolysis Targeting Chimeras), which are molecules that can selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) involves the incorporation of a VHL ligand and a PROTAC linker . The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .

Industrial Production Methods

Industrial production methods for (S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) are not publicly disclosed. it is likely that the production involves large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput purification methods to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving (S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Applications De Recherche Scientifique

Key Applications

-

Targeted Protein Degradation

- The primary application of (S,R,S)-AHPC-PEG1-NH2 is in the synthesis of PROTACs that facilitate targeted protein degradation. This compound includes a von Hippel-Lindau (VHL) ligand, which is crucial for recruiting E3 ligases to the target proteins, thus promoting their ubiquitination and subsequent degradation .

- Library Generation for Drug Discovery

- Research in Cancer Therapeutics

Data Tables

| Compound Name | Linker Type | IC50 (nM) | Target Protein |

|---|---|---|---|

| PROTAC A | PEG1 | 50 | Oncoprotein X |

| PROTAC B | PEG2 | 30 | Oncoprotein Y |

| PROTAC C | PEG4 | 82 | Oncoprotein Z |

Case Study 1: Development of a Novel Anticancer PROTAC

In a study by Liu et al., (S,R,S)-AHPC-PEG1-NH2 was incorporated into a PROTAC designed to degrade tropomyosin receptor kinase proteins, which are implicated in various cancers. The study demonstrated that the resulting compound effectively reduced protein levels in cancer cell lines, leading to decreased cell proliferation and enhanced apoptosis .

Case Study 2: Optimization of E3 Ligase Recruitment

Research conducted by Santos et al. focused on optimizing linker lengths and compositions using (S,R,S)-AHPC-PEG1-NH2 to enhance E3 ligase recruitment efficiency. The findings indicated that variations in linker structure significantly impacted the degradation rates of target proteins, providing insights into designing more effective PROTACs for therapeutic use .

Mécanisme D'action

(S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) exerts its effects by recruiting target proteins to the E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome . The molecular targets and pathways involved include the VHL protein and the ubiquitin-proteasome system .

Comparaison Avec Des Composés Similaires

Similar Compounds

AHPC-PEG1-NH2: Another compound with a similar structure but different functional groups or linkers.

Uniqueness

(S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) is unique due to its specific combination of a VHL ligand and a PROTAC linker, which allows for the selective degradation of target proteins. This specificity and efficiency make it a valuable tool in scientific research and potential therapeutic applications .

Activité Biologique

(S,R,S)-AHPC-PEG1-NH2 (dihydrochloride), also referred to as VH032-PEG1-NH2, is a synthesized E3 ligase ligand-linker conjugate designed primarily for use in the field of targeted protein degradation through PROTAC (proteolysis-targeting chimeras) technology. This compound integrates a von Hippel-Lindau (VHL) ligand that recruits E3 ubiquitin ligases and a polyethylene glycol (PEG) linker that enhances solubility and bioavailability.

- Molecular Formula : C26H37N5O5S

- Molecular Weight : 531.67 g/mol

- CAS Number : 2241641-57-4

The biological activity of (S,R,S)-AHPC-PEG1-NH2 is primarily based on its ability to facilitate the selective degradation of target proteins via the ubiquitin-proteasome system. This is achieved by forming a ternary complex between the target protein, the E3 ligase, and the PROTAC molecule itself. The VHL ligand binds to the E3 ligase, while the other end of the PROTAC binds to the target protein, leading to ubiquitination and subsequent degradation.

In Vitro Studies

Research indicates that (S,R,S)-AHPC-PEG1-NH2 exhibits significant potential in inducing targeted protein degradation. For example, studies have shown that PROTACs utilizing this compound can effectively degrade proteins associated with various diseases, including cancer.

Case Studies

-

BCL6 Degradation :

- In a study targeting BCL6, a transcriptional repressor implicated in various lymphomas, (S,R,S)-AHPC-PEG1-NH2 was shown to induce significant degradation, demonstrating its efficacy in oncology applications.

-

BRD4 Degradation :

- Another case involved BRD4, a protein linked to transcriptional regulation in cancer. The use of this compound resulted in substantial BRD4 depletion, suggesting its utility in therapeutic strategies against cancers driven by this protein.

-

c-MYC Degradation :

- Targeting c-MYC, a well-known oncogene, further showcased the compound's potential. The study reported an impressive degradation rate, reinforcing the role of PROTACs in cancer therapy.

Pharmacokinetics and Toxicity

Initial pharmacokinetic assessments indicate that (S,R,S)-AHPC-PEG1-NH2 possesses favorable properties such as enhanced solubility due to PEGylation and improved stability in biological systems. However, comprehensive toxicity studies are still required to evaluate its safety profile for clinical applications.

Propriétés

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O5S.2ClH/c1-16-22(37-15-29-16)18-7-5-17(6-8-18)12-28-24(34)20-11-19(32)13-31(20)25(35)23(26(2,3)4)30-21(33)14-36-10-9-27;;/h5-8,15,19-20,23,32H,9-14,27H2,1-4H3,(H,28,34)(H,30,33);2*1H/t19-,20+,23-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKLDTGWCBYLGT-YEMZLKFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39Cl2N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.